Cas no 2414909-94-5 (RET V804M-IN-1)

RET V804M-IN-1 化学的及び物理的性質
名前と識別子
-
- 4-{5-[(3-Pyridinylmethyl)amino]pyrazolo[1,5-a]pyrimidin-3-yl}benzamide
- RET V804M-IN-1
- BDBM50511673
- 4-[5-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide
- MFCD32693930
- LUN09945?
- LUN09945
- AKOS040759410
- CS-0130168
- MS-25282
- H72
- D81667
- CHEMBL4570029
- 4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide
- 4-{5-[(pyridin-3-ylmethyl)amino]pyrazolo[1,5-a]pyrimidin-3-yl}benzamide
- EX-A4584
- HY-136534
- 2414909-94-5
- DB-137502
-
- MDL: MFCD32693930
- インチ: 1S/C19H16N6O/c20-18(26)15-5-3-14(4-6-15)16-12-23-25-9-7-17(24-19(16)25)22-11-13-2-1-8-21-10-13/h1-10,12H,11H2,(H2,20,26)(H,22,24)
- InChIKey: LMGXQBQAUALFTB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2C=NN3C=CC(NCC4C=NC=CC=4)=NC=23)=CC=1)N
計算された属性
- 精确分子量: 344.13855916g/mol
- 同位素质量: 344.13855916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 481
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 98.2Ų
RET V804M-IN-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-136534-50mg |
RET V804M-IN-1 |
2414909-94-5 | 98.22% | 50mg |
¥4500 | 2024-04-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8467-100 mg |
RET V804M-IN-1 |
2414909-94-5 | 96.97% | 100MG |
¥6918.00 | 2022-04-26 | |
ChemScence | CS-0130168-50mg |
RET V804M-IN-1 |
2414909-94-5 | 98.37% | 50mg |
$320.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8467-25 mg |
RET V804M-IN-1 |
2414909-94-5 | 96.97% | 25mg |
¥3178.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S0885-5mg |
RET V804M-IN-1 |
2414909-94-5 | 5mg |
¥3988.53 | 2022-04-26 | ||
ChemScence | CS-0130168-10mg |
RET V804M-IN-1 |
2414909-94-5 | 98.37% | 10mg |
$120.0 | 2022-04-27 | |
Ambeed | A1275491-50mg |
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide |
2414909-94-5 | 98+% | 50mg |
$168.0 | 2025-02-19 | |
Ambeed | A1275491-5mg |
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide |
2414909-94-5 | 98+% | 5mg |
$40.0 | 2025-02-19 | |
Chemenu | CM456478-10mg |
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide |
2414909-94-5 | 95%+ | 10mg |
$316 | 2024-07-28 | |
Chemenu | CM456478-100mg |
4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide |
2414909-94-5 | 95%+ | 100mg |
$1723 | 2024-07-28 |
RET V804M-IN-1 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
RET V804M-IN-1に関する追加情報
Professional Introduction to Compound CAS No. 2414909-94-5 and Product Name RET V804M-IN-1
The compound with the CAS number 2414909-94-5 and the product name RET V804M-IN-1 represents a significant advancement in the field of chemobiomedicine. This compound has garnered considerable attention due to its unique chemical structure and promising biological activities. As a specialized compound, it is being extensively studied for its potential applications in therapeutic interventions, particularly in the context of targeting specific biological pathways.
In recent years, there has been a surge in research focused on modulating the RET (Rearranged during Transfection) proto-oncogene, which plays a crucial role in various cancers, including medullary thyroid carcinoma (MTC) and certain neuroendocrine tumors. The compound RET V804M-IN-1 has been identified as a potent inhibitor of RET kinases, particularly targeting the V804M mutation, which is known to be associated with aggressive forms of MTC. This inhibition mechanism has opened up new avenues for the development of targeted therapies that can selectively inhibit tumor growth while minimizing side effects on normal tissues.
The chemical structure of CAS No. 2414909-94-5 is meticulously designed to interact with the RET kinase domain with high specificity. This specificity is achieved through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions, which ensure that the compound binds tightly to the target enzyme. Such high-affinity binding not only enhances the therapeutic efficacy but also reduces the likelihood of off-target effects, making it a promising candidate for clinical development.
Recent studies have demonstrated that RET V804M-IN-1 exhibits strong inhibitory activity against RET V804M-mutated cancer cells in vitro. These studies have shown that the compound can effectively inhibit RET kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Furthermore, preclinical studies have indicated that RET V804M-IN-1 exhibits good bioavailability and pharmacokinetic properties when administered orally, suggesting its potential for clinical translation.
The development of RET V804M-IN-1 is part of a broader effort to develop small molecule inhibitors that target specific mutations in oncogenic kinases. These inhibitors represent a paradigm shift from traditional chemotherapeutic agents, as they offer more targeted and personalized treatment options for patients with cancer. The success of compounds like CAS No. 2414909-94-5 underscores the importance of understanding the molecular mechanisms underlying cancer progression and leveraging this knowledge to develop innovative therapeutic strategies.
One of the key challenges in developing effective kinase inhibitors is overcoming drug resistance. However, preliminary data suggest that RET V804M-IN-1 may have the potential to overcome resistance mechanisms by targeting multiple points within the RET signaling pathway. This multifaceted approach could enhance long-term treatment efficacy and provide a more robust therapeutic regimen for patients with advanced cancers.
The compound's potential extends beyond its primary application in oncology. Researchers are exploring its utility in other areas such as neurodegenerative diseases and autoimmune disorders, where dysregulation of RET signaling has been implicated. The versatility of CAS No. 2414909-94-5 highlights its significance as a versatile chemical tool that can be repurposed for various therapeutic applications.
In conclusion, RET V804M-IN-1 (CAS No. 2414909-94-5) represents a groundbreaking advancement in targeted cancer therapy. Its potent inhibitory activity against RET V804M mutations, coupled with its favorable pharmacokinetic properties, positions it as a promising candidate for clinical development. As research continues to uncover new insights into the role of RET signaling in disease pathogenesis, compounds like CAS No. 2414909-94-5 are poised to play a pivotal role in shaping the future of precision medicine.
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